5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a halogenated pyrazole derivative characterized by a sulfonyl chloride group at the 4-position, a chloromethyl substituent at the 3-position, and a methyl group at the 1-position of the pyrazole ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its structure combines electrophilic reactivity (due to the sulfonyl chloride group) and steric bulk (from the chloromethyl and methyl groups), making it a versatile building block for functionalized heterocycles .
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O2S/c1-10-5(7)4(13(8,11)12)3(2-6)9-10/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKABZNMYIIJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-chloromethyl-1-methyl-1H-pyrazole, which is then subjected to sulfonylation. The sulfonylation step involves the reaction of the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes:
Chloromethylation: Introduction of the chloromethyl group to the pyrazole ring.
Sulfonylation: Reaction with chlorosulfonic acid or sulfuryl chloride to form the sulfonyl chloride derivative.
Purification: Techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
To contextualize the properties and applications of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride, a comparative analysis with structurally related pyrazole derivatives is presented below. Key compounds include 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8) and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .
Structural and Functional Group Analysis
Key Observations :
- Electrophilicity : The target compound’s sulfonyl chloride group confers higher reactivity toward nucleophilic substitution compared to sulfanyl or carbaldehyde groups in analogues .
- Stability : Sulfonyl chlorides are prone to hydrolysis under humid conditions, whereas sulfanyl or trifluoromethyl-substituted pyrazoles exhibit greater hydrolytic stability .
Physical and Spectroscopic Properties
Notes: The target compound’s IR spectrum would feature strong sulfonyl chloride absorption bands, distinguishing it from sulfur- or oxygen-containing analogues .
Biological Activity
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS Number: 2219419-21-1) is a compound belonging to the pyrazole family, characterized by its unique structure that includes a sulfonyl chloride moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
The molecular formula of this compound is with a molecular weight of 263.5 g/mol. The synthesis typically involves the reaction of chloromethyl pyrazole derivatives with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group. The compound's reactivity profile is significant due to the electrophilic nature of the sulfonyl chloride, which allows it to participate in nucleophilic substitution reactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with various biological targets, including enzymes and receptors. This reactivity facilitates modifications in biological pathways, potentially leading to therapeutic effects.
Key Mechanistic Insights:
- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, enabling the formation of diverse derivatives.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing anticancer or antimicrobial agents.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : It has been explored for its potential to inhibit cancer cell proliferation through mechanisms involving kinase inhibition and apoptosis induction.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of pyrazole compounds exhibit selective inhibition against cancer cell lines such as HeLa and A375. For example, compounds derived from this compound demonstrated IC50 values in the micromolar range, indicating potential efficacy against tumor cells .
- Enzyme Inhibition Studies : Research has highlighted the compound's ability to inhibit specific kinases implicated in cancer progression. For instance, studies on related pyrazole derivatives have shown effective inhibition of VEGFR-2 kinase with IC50 values around 1.46 µM .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.5 g/mol |
| CAS Number | 2219419-21-1 |
| Biological Activities | Antimicrobial, Anticancer |
| Notable IC50 Values | ~1.46 µM (VEGFR-2 inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
